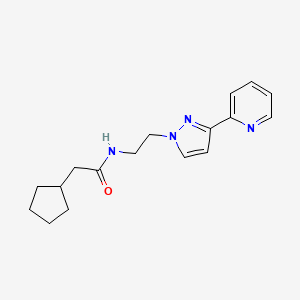

2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(13-14-5-1-2-6-14)19-10-12-21-11-8-16(20-21)15-7-3-4-9-18-15/h3-4,7-9,11,14H,1-2,5-6,10,12-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQIJDNSXAFNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride in the presence of a base.

Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides or through Grignard reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., heating, catalysis).

Major Products

Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

Reduction: Reduced forms of the acetamide group, potentially leading to amines.

Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclopentyl group, a pyrazole ring, and a pyridine moiety. Its synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

- Attachment of the Pyridine Moiety : Introduced via coupling reactions such as Suzuki or Heck coupling.

- Formation of the Acetamide Linkage : Created by reacting an amine with an acyl chloride or anhydride.

- Cyclopentyl Group Introduction : Accomplished through alkylation reactions using cyclopentyl halides.

These synthetic routes allow for the exploration of new chemical reactions and the development of novel compounds .

Medicinal Chemistry

The compound is being investigated for its potential pharmacological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

- Anticancer Activity : The unique combination of functional groups may allow it to interact with various biological targets involved in cancer progression, potentially leading to the development of new anticancer agents.

- Antimicrobial Properties : Its structure suggests possible interactions with microbial targets, warranting exploration in antimicrobial research .

Biological Research

In biological contexts, 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can serve as a ligand for studying protein-ligand interactions. Its ability to bind to enzymes or receptors that have affinities for pyrazole or pyridine-containing molecules makes it valuable for drug discovery efforts .

Industrial Applications

The compound's unique chemical properties may also find applications in materials science:

- Polymer Development : Its structure can be utilized in synthesizing new polymers or coatings that exhibit desirable mechanical and chemical properties.

- Coatings and Adhesives : The potential for enhanced adhesion and durability in industrial applications is an area of ongoing research.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole and pyridine derivatives in drug development:

- Study on Thienopyridines : Research has shown that thienopyridine derivatives possess diverse pharmacological activities, including anticancer and anti-inflammatory effects. This underscores the relevance of similar structures like 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide in medicinal chemistry .

- Scaffold-Hopping Studies : Investigations into related compounds have demonstrated their efficacy as selective inhibitors in various biological pathways, suggesting that 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide may exhibit similar selective properties .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The pyrazole and pyridine rings may facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole- and pyridine-containing acetamides, which are often explored for their bioactivity in medicinal chemistry. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Key Analogues

Key Comparative Insights

Pyridine Substitution Position: The pyridin-2-yl group in the target compound confers distinct electronic effects compared to pyridin-4-yl analogues (e.g., ).

Cycloalkyl vs. Cyclopropyl Substituents :

- Replacing the cyclopentyl group with a cyclopropyl moiety (as in ) reduces steric bulk, improving solubility and bioavailability. Cyclopropane’s ring strain may also enhance reactivity in metabolic pathways.

Core Heterocycle Variations :

- Compounds with pyrrolotriazolopyrazine cores (e.g., ) exhibit superior kinase inhibition due to planar aromatic systems facilitating π-π stacking in ATP-binding pockets. In contrast, pyrazole-based derivatives (e.g., the target compound) may prioritize selectivity over potency.

Biological Activity: While the target compound lacks explicit bioactivity data, structurally related difluoromethyl-pyrazole derivatives (e.g., ) show nanomolar efficacy in oncology targets, suggesting that fluorination or bulky substituents (e.g., tosyl groups in ) are critical for potency.

Synthetic Complexity :

- The target compound’s synthesis (unreported in evidence) likely parallels methods for analogues, such as HATU-mediated amide coupling () or pyrazole cyclization (). However, the pyridin-2-yl group may require regioselective pyrazole functionalization, a documented challenge in heterocyclic chemistry.

Biological Activity

2-Cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure, combining cyclopentyl, pyrazole, and pyridine moieties, which may contribute to its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 298.4 g/mol

- CAS Number : 1448125-10-7

The biological activity of 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is hypothesized to involve interactions with various molecular targets, including enzymes and receptors that recognize pyrazole or pyridine derivatives. The specific mechanisms may vary depending on the target and the biological context.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

Anti-inflammatory Activity

Studies suggest that derivatives of pyrazole compounds can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5. This action may involve modulation of signaling pathways related to inflammation .

Anticancer Properties

The compound's structure suggests it could interact with targets involved in cancer progression. For instance, similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties .

Neuroprotective Effects

Preliminary studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting that 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide may also have neuroprotective effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL cytokines | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory properties of similar compounds, it was found that they effectively reduced levels of inflammatory markers in microglial cells. This was attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation . Given the structural similarities, it is plausible that 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide may exert similar effects.

Case Study: Neuroprotective Properties

Another investigation into related pyrazole derivatives showed significant neuroprotective effects in models of cerebral ischemia. The compounds enhanced mitochondrial function and reduced ROS generation in neuronal cells subjected to hypoxic conditions . This suggests a therapeutic potential for 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Preparation of the pyridinyl-pyrazole intermediate via cyclocondensation of hydrazine derivatives with pyridine-containing ketones.

Alkylation of the pyrazole nitrogen with a bromoethylacetamide precursor.

Final coupling of the cyclopentylacetamide group under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .

Key intermediates include the pyridinyl-pyrazole core and the bromoethylacetamide linker. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms structural integrity and regiochemistry of the pyrazole and pyridine moieties .

- LC-MS : Validates molecular weight and purity (>95%) .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Ensures stoichiometric consistency .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like cytochrome P450 or kinases, using fluorometric/colorimetric substrates .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazol-1-yl ethyl acetamide intermediate?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps .

- Catalyst Use : Iodine or tert-butyl hydroperoxide improves cyclization efficiency in pyrazole formation .

- Temperature Control : Reactions performed at 60–80°C balance kinetic efficiency and side-product minimization .

- Table 1 : Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Increase |

|---|---|---|

| Solvent | DMF | 15–20% |

| Catalyst (I₂) | 5 mol% | 25% |

| Reaction Time | 12–16 hrs | 10% |

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, serum-free media) .

- Structural Analog Analysis : Test derivatives with modified cyclopentyl or pyridinyl groups to isolate pharmacophores .

- Computational Modeling : Use molecular docking to predict binding affinities to divergent targets (e.g., vs. bacterial vs. human enzymes) .

Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

- Methodological Answer :

- PASS Program : Predicts antibacterial, anticancer, or anti-inflammatory potential based on structural descriptors .

- Molecular Dynamics Simulations : Assess binding stability to targets like mycobacterial CYP124 .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ≈ 2.5–3.5) and CYP450 inhibition risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, moisture levels) .

- In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks intermediate formation and side reactions .

- Post-Hoc Analysis : Compare LC-MS traces of low- vs. high-yield batches to identify uncharacterized byproducts .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance target selectivity while reducing off-target effects?

- Methodological Answer :

- Pyridine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve enzyme inhibition .

- Acetamide Linker : Replace cyclopentyl with sp³-hybridized groups (e.g., cyclohexyl) to modulate lipophilicity .

- Table 2 : SAR Trends for Analogues

| Modification | Biological Impact |

|---|---|

| Pyridine → Pyrazine | Reduced CYP450 affinity |

| Cyclopentyl → Aryl | Increased cytotoxicity |

| Ethyl linker → Propyl | Improved metabolic stability |

Advanced Mechanistic Studies

Q. What techniques elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., mycobacterial CYP450) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Kinetic Studies : Measure IC₅₀ shifts under varying substrate concentrations to identify competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.